An In-depth Technical Guide to 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline (CAS 114973-23-8)
An In-depth Technical Guide to 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline (CAS 114973-23-8)
This guide provides a comprehensive technical overview of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical properties, a detailed synthesis protocol grounded in established industrial practices, its reactivity profile, significant applications, and essential safety and handling procedures.
Introduction and Significance
5-Chloro-2-fluoro-4-(trifluoromethyl)aniline, with the CAS registry number 114973-23-8, is a polysubstituted aniline that has garnered significant interest as a versatile intermediate. Its molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom strategically positioned on the aniline core, imparts unique electronic properties and reactivity.[1] These substituents are crucial for modulating the physicochemical properties of larger molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, this compound serves as a valuable precursor in the synthesis of high-value active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3]
The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and the basicity of the amino group.[1] This electronic effect is fundamental to its utility in complex organic synthesis, allowing for selective chemical transformations.
Physicochemical and Spectroscopic Data
Precise experimental data for this specific compound is not widely available in peer-reviewed literature. The following table summarizes key physicochemical properties, with some values being estimates based on closely related analogs.
| Property | Value | Source/Comment |
| CAS Number | 114973-23-8 | [4] |
| Molecular Formula | C₇H₄ClF₄N | [4] |
| Molecular Weight | 213.56 g/mol | [4] |
| Appearance | Expected to be a liquid or low-melting solid | Based on analogs like 4-Chloro-2-(trifluoromethyl)aniline |
| Boiling Point | Estimated >200 °C at 760 mmHg | Based on analogs like 2-Chloro-4-(trifluoromethyl)aniline (214-218 °C) |
| Density | Estimated ~1.4-1.5 g/mL | Based on analogs |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. | General property of similar anilines. |
| pKa | Expected to be lower than aniline (~4.6) due to electron-withdrawing groups. |
Spectroscopic Characterization (Predicted):
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¹H NMR: Aromatic protons would appear as complex multiplets in the aromatic region (approx. δ 7.0-8.0 ppm). The amine protons would likely appear as a broad singlet.
-
¹³C NMR: Aromatic carbons would show distinct signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
-
¹⁹F NMR: Two distinct signals would be expected: one for the single fluorine atom on the ring and another for the trifluoromethyl group, likely a singlet.[5][6]
-
IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching would be observed.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 213, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% of M+).
Synthesis Methodology: A Field-Proven Approach
The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline is not explicitly detailed in readily available scientific literature. However, drawing from established patent literature for structurally similar compounds, a robust and logical two-step synthesis can be devised.[7][8][9] The process involves the nitration of a suitable precursor followed by the reduction of the nitro group.
Synthesis Pathway Overview
The logical synthetic route starts from the commercially available 1-chloro-4-fluoro-2-(trifluoromethyl)benzene. This precursor is first nitrated to introduce a nitro group, which then serves as a precursor to the desired amine functionality via reduction.
Caption: Proposed synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline.
Step-by-Step Experimental Protocol
Step 1: Nitration of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene
This step introduces a nitro group onto the aromatic ring. The directing effects of the existing substituents (Cl, F, and CF₃) are crucial for achieving the desired regioselectivity. The trifluoromethyl group is a meta-director, while the halogens are ortho, para-directors. The position para to the fluorine and ortho to the chlorine is sterically accessible and electronically activated for nitration.
-
Materials:
-
1-Chloro-4-fluoro-2-(trifluoromethyl)benzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Protocol:
-
In a reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add fuming nitric acid dropwise to the sulfuric acid, maintaining the temperature below 10 °C to create the nitrating mixture (sulfonitric mixture).[10]
-
Once the addition is complete, slowly add 1-chloro-4-fluoro-2-(trifluoromethyl)benzene to the cold sulfonitric mixture over 1-2 hours, ensuring the temperature remains between 5-10 °C.[10]
-
After the addition, allow the reaction mixture to stir at the same temperature for several hours. Monitor the reaction progress by an appropriate method (e.g., GC or TLC).
-
Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
A precipitate of the crude product, 4-Chloro-2-fluoro-5-nitrobenzotrifluoride, should form.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.[10]
-
Step 2: Reduction of 4-Chloro-2-fluoro-5-nitrobenzotrifluoride
The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation or reduction with metals in acidic media are common methods. The choice of reducing agent is critical to avoid undesired side reactions like dehalogenation.
-
Materials:
-
4-Chloro-2-fluoro-5-nitrobenzotrifluoride
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Methanol
-
Sodium Hydroxide solution
-
Ethyl Acetate or other suitable extraction solvent
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Protocol:
-
In a round-bottom flask, create a slurry of iron powder in a mixture of ethanol/water or methanol/water.
-
Add a small amount of concentrated HCl to activate the iron.
-
Heat the mixture to reflux.
-
Dissolve the 4-Chloro-2-fluoro-5-nitrobenzotrifluoride from Step 1 in ethanol or methanol and add it dropwise to the refluxing iron slurry.
-
Maintain the reaction at reflux and monitor its progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the alcohol.
-
Neutralize the remaining aqueous solution with a sodium hydroxide solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline.
-
The final product can be purified by vacuum distillation or column chromatography.
-
Chemical Reactivity and Applications
The reactivity of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline is dictated by its functional groups: the nucleophilic amine and the substituted aromatic ring.
Key Reactions
-
Amine Group Reactions: The primary amine can undergo standard reactions such as acylation, alkylation, diazotization (followed by Sandmeyer-type reactions), and formation of ureas.
-
Urea Formation: A particularly important reaction is its condensation with isocyanates or phosgene derivatives to form substituted ureas. This is a key step in the synthesis of many kinase inhibitors.[11][12]
-
Electrophilic Aromatic Substitution: The aromatic ring is generally deactivated towards electrophilic substitution due to the presence of three electron-withdrawing groups. Reactions like further halogenation or nitration would require harsh conditions and may not be regioselective.
Caption: Key reaction of the title compound to form substituted ureas.
Applications in Drug Discovery and Agrochemicals
5-Chloro-2-fluoro-4-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of complex, biologically active molecules.
-
Pharmaceuticals: This compound is a key building block for the synthesis of Regorafenib (Stivarga), an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and other tumors.[11][12][13][14] In the synthesis of Regorafenib, this aniline derivative is reacted to form the central urea moiety of the drug.
-
Agrochemicals: While specific examples are less documented, substituted anilines of this type are widely used in the development of modern pesticides and herbicides.[3] The presence of both chlorine and a trifluoromethyl group can enhance the efficacy and modify the environmental persistence of the final active ingredient.
Safety, Handling, and Disposal
As with all halogenated and trifluoromethyl-substituted aromatic compounds, 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline should be handled with care by trained personnel.
-
Hazard Identification:
-
Expected to be harmful if swallowed, inhaled, or in contact with skin.
-
Likely to cause skin and serious eye irritation.
-
May cause respiratory irritation.
-
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.
-
This information is a summary and should be supplemented by consulting the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
5-Chloro-2-fluoro-4-(trifluoromethyl)aniline is a highly functionalized and valuable chemical intermediate. Its synthesis, while requiring careful control of reaction conditions, follows established principles of aromatic chemistry. The unique electronic properties conferred by its substituents make it an essential building block in the synthesis of important pharmaceuticals like Regorafenib and a promising scaffold for the development of new agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.
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